Compound Description: D2916 is a potent anticonvulsant drug with pharmacological properties similar to carbamazepine. [] It undergoes metabolism in the liver, with sex-dependent differences in its hydroxylation pattern. [] In female rats, D2916 is primarily metabolized to D3187, a more potent anticonvulsant metabolite. []
Relevance: D2916 shares the core structure of a benzamide linked to a 5-methyl-3-isoxazolyl ring with the target compound, N-(5-methyl-3-isoxazolyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide. The difference lies in the substituents on the benzamide ring: D2916 has two methyl groups at the 2 and 6 positions, while the target compound has a (6-methyl-3-pyridazinyl)oxy group at the 3 position. This structural similarity suggests potential shared pharmacological properties or metabolic pathways. []: https://www.semanticscholar.org/paper/2f6518f9e6270ede3df742c3096a7820dd976633
Compound Description: D3187 is an active metabolite of D2916, exhibiting potent anticonvulsant activity. [] It is formed via hydroxylation of the methyl group on the isoxazole ring of D2916. [] D3187 demonstrates better blood-brain barrier permeability compared to D2916. []
Compound Description: This compound and its pharmaceutically acceptable salts, particularly the monohydrate hydrochloric acid monoadduct, are disclosed for their potential in treating various diseases, including tumors, diabetic retinopathy, rheumatoid arthritis, psoriasis, atherosclerosis, and exudative age-related macular degeneration. [, ] The salt exhibits suitable properties for oral pharmaceutical formulations. []
Relevance: This compound, like N-(5-methyl-3-isoxazolyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, contains a 5-methyl-3-isoxazolyl group linked to an aromatic ring via an amide bond. The difference lies in the aromatic ring system and substituents; this compound features a chlorophenyl ring with a (6,7-dimethoxy-4-quinolyl)oxy substituent. This shared motif of an aromatic ring connected to a 5-methyl-3-isoxazole through an amide linkage suggests potential similarities in their binding interactions or pharmacological properties. []: https://www.semanticscholar.org/paper/dbba7d17c14ebf6ffdaa719ef0353e62518835a5 []: https://www.semanticscholar.org/paper/1376d485d61d320b38ead3b4074a5be7b1fbdd97
Compound Description: BMS-193884 is a selective endothelin ET(A) receptor antagonist, initially considered a clinical development candidate. []
Relevance: This compound shares the 5-methylisoxazole group (albeit with an additional methyl substituent) with N-(5-methyl-3-isoxazolyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide. Although the core structure differs, with BMS-193884 featuring a biphenyl scaffold and a sulfonamide linker, the presence of the isoxazole moiety could imply potential shared features in their binding interactions or pharmacological profiles, particularly if the isoxazole ring is crucial for activity. []: https://www.semanticscholar.org/paper/af2a2f46fbd4bb442eb62598123f4764cf78f0c7
Compound Description: BMS-207940 is a highly potent and orally active endothelin ET(A) selective antagonist. [] It exhibits greater potency and selectivity compared to its analog, BMS-193884. [] BMS-207940 has favorable pharmacokinetic properties, including high oral bioavailability and a long duration of action. []
Relevance: Similar to BMS-193884, BMS-207940 contains the 4,5-dimethyl-3-isoxazolyl group, which is structurally related to the 5-methyl-3-isoxazolyl group in N-(5-methyl-3-isoxazolyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide. Despite variations in the core structure and the presence of a sulfonamide linker in BMS-207940, the shared isoxazole moiety suggests the possibility of common features in their binding profiles or pharmacological actions. []: https://www.semanticscholar.org/paper/af2a2f46fbd4bb442eb62598123f4764cf78f0c7
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.